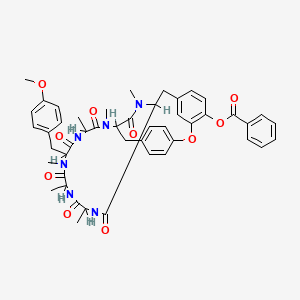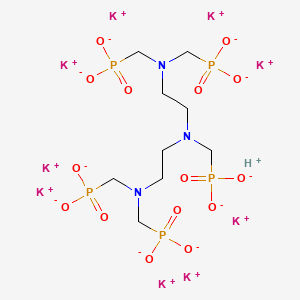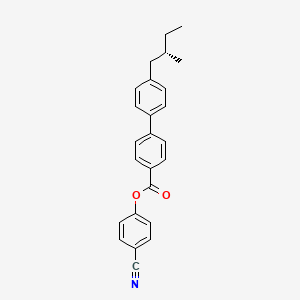
4-Cyanophenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenyl group, a biphenyl core, and a carboxylate ester, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the cyanophenyl group and the carboxylate ester. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various organic solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization would ensure the efficient production of high-purity 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials, such as polymers or liquid crystals, due to its structural properties.
Mechanism of Action
The mechanism by which 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular modeling.
Comparison with Similar Compounds
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can be compared with other similar compounds, such as:
4-Cyanophenyl (S)-4’-(2-methylpropyl)(1,1’-biphenyl)-4-carboxylate: This compound has a similar structure but with a different alkyl group, which may affect its reactivity and properties.
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-acetate: This compound has an acetate ester instead of a carboxylate ester, which could influence its chemical behavior and applications.
The uniqueness of 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62614-51-1 |
|---|---|
Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate |
InChI |
InChI=1S/C25H23NO2/c1-3-18(2)16-19-4-8-21(9-5-19)22-10-12-23(13-11-22)25(27)28-24-14-6-20(17-26)7-15-24/h4-15,18H,3,16H2,1-2H3/t18-/m0/s1 |
InChI Key |
KSTDUUFIIKDDDT-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
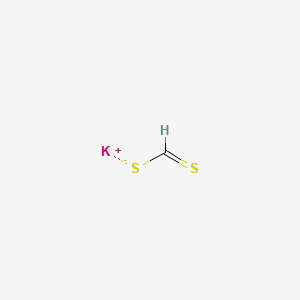
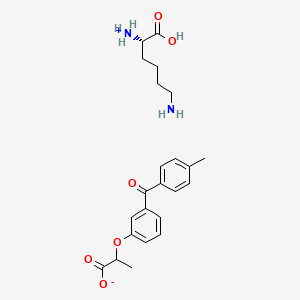
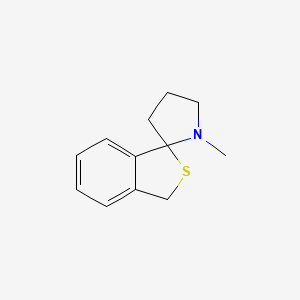

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
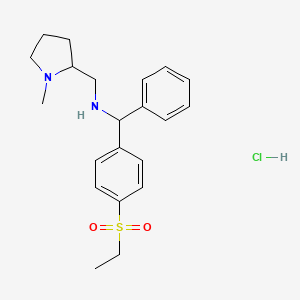
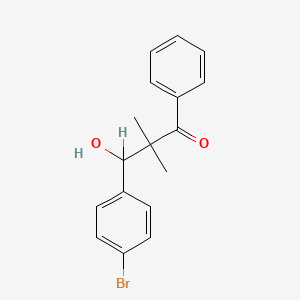
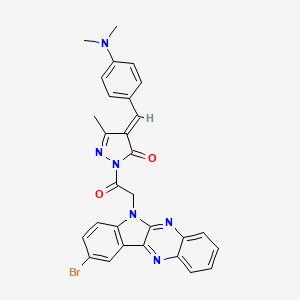
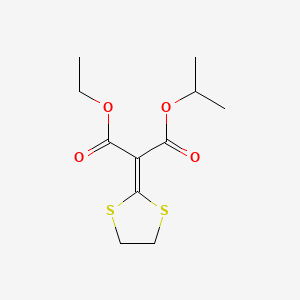
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
